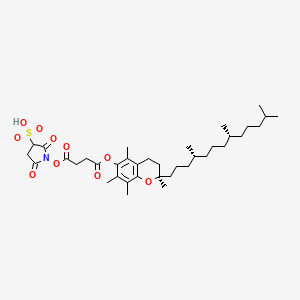

2-(((3-(Phenylmethoxy)phenyl)amino)methylene)indane-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of indane-1,3-dione derivatives, such as 2-(((3-(Phenylmethoxy)phenyl)amino)methylene)indane-1,3-dione, involves several steps. One common approach is the halogenation of phthalic anhydrides, which are then converted into indane-1,3-diones using ethyl acetoacetate . Another method involves a four-component reaction involving indane-1,3-dione, 9-ethyl-9H-carbazole-3-carbaldehyde, ethyl acetoacetate, and ammonium acetate in the presence of a catalytic amount of piperidine .Molecular Structure Analysis

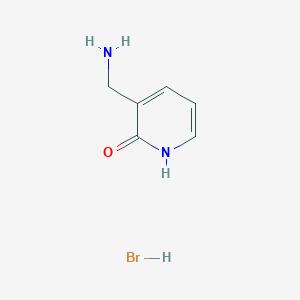

The molecular structure of 2-(((3-(Phenylmethoxy)phenyl)amino)methylene)indane-1,3-dione is complex, with a phenylmethoxy group attached to a phenyl ring, which is then linked to an indane-1,3-dione core via an amino-methylene bridge.Chemical Reactions Analysis

Indane-1,3-dione, a core component of the compound, is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . It can undergo various chemical reactions, including halogenation and multi-component reactions .Scientific Research Applications

Synthetic Applications

2-(((3-(Phenylmethoxy)phenyl)amino)methylene)indane-1,3-dione and its derivatives have been extensively studied for their synthetic applications. For instance, the synthesis of novel derivatives of indane-1,3-dione has been investigated for potential use as anticoagulant agents (Mitka et al., 2009). Similarly, 2-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]indane-1,3-dione, a related compound, was synthesized and characterized, highlighting the versatility of this chemical scaffold in creating new molecular structures (Asiri & Khan, 2011).

Biological Evaluation

Indane-1,3-dione derivatives have also been evaluated for their biological activities. For example, substituted thiophenyl derivatives of indane-1, 3-dione were synthesized and investigated for a range of activities including anticoagulant, analgesic, anti-inflammatory, and antibacterial properties (Giles et al., 2007). This demonstrates the potential of indane-1,3-dione derivatives in pharmaceutical research.

Structural Analysis and Characterization

Theoretical and spectroscopic studies have been conducted on 2-substituted indan-1,3-diones to understand their structures and tautomeric equilibriums (Angelova et al., 2007). Such studies are crucial for understanding the chemical behavior and potential applications of these compounds.

Advanced Synthesis Techniques

Advanced synthesis techniques like palladium-catalyzed carbonylative annulation reactions have been developed to create 2-substituted indene-1,3(2H)-dione derivatives, showcasing the innovative methods employed in synthesizing complex structures (Zhang et al., 2015).

Versatility and Diverse Applications

The diverse applications of indane-1,3-dione, including in biosensing, bioimaging, electronics, and photopolymerization, highlight the versatility of this compound. A comprehensive review of its synthetic strategies and applications provides a broad perspective on its potential uses (Pigot et al., 2022).

properties

IUPAC Name |

3-hydroxy-2-[(3-phenylmethoxyphenyl)iminomethyl]inden-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17NO3/c25-22-19-11-4-5-12-20(19)23(26)21(22)14-24-17-9-6-10-18(13-17)27-15-16-7-2-1-3-8-16/h1-14,25H,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDKHXDOVEUQWIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)N=CC3=C(C4=CC=CC=C4C3=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(((3-(Phenylmethoxy)phenyl)amino)methylene)indane-1,3-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(Benzyloxy)propyl]hydrazine dihydrochloride](/img/structure/B1384063.png)

methyl-lambda6-sulfanone](/img/structure/B1384073.png)

![2-Amino-1-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one dihydrochloride](/img/structure/B1384076.png)